molecular formula C6H8N2 B128690 Adiponitrile-d8 CAS No. 34006-32-1

Adiponitrile-d8

Cat. No. B128690
CAS RN: 34006-32-1
M. Wt: 116.19 g/mol
InChI Key: BTGRAWJCKBQKAO-SVYQBANQSA-N
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Description

Adiponitrile (ADN) is a key intermediate in the chemical industry, primarily used in the synthesis of hexamethylenediamine, a component of nylon 6,6. This dinitrile is produced on a large scale, with an annual production of approximately 1 million tons. It is a significant precursor for the polymer industry due to its application in producing materials like carpeting and textiles .

Synthesis Analysis

Several methods have been developed for the synthesis of ADN. One approach involves the electrochemical hydrodimerization of acrylonitrile

Scientific Research Applications

Electrochemical Synthesis from Renewable Sources

Adiponitrile, a precursor for nylon 6,6, exemplifies the shift towards renewable raw materials in chemical synthesis. A study outlined a novel electrochemical route converting glutamic acid into ADN, showcasing the integration of biomass-derived substrates into valuable chemicals through electro-oxidative decarboxylation and Kolbe coupling reactions (Dai et al., 2012).

Enhancements in Electrosynthesis Efficiency

Electrochemical synthesis represents a major pathway for ADN production, with research focusing on optimizing parameters such as cell temperature and current density to improve current efficiency and reduce cell voltage. This has led to identifying key process parameters that significantly impact ADN's electrochemical production efficiency (Karimi et al., 2012).

Biocatalytic Production Approaches

Exploring sustainable production methods, another study presented a biocatalytic route for producing ADN and similar linear α,ω-dinitriles. This approach leverages aldoxime dehydratases to dehydrate α,ω-dialdoximes, offering a selective and eco-friendly alternative to traditional methods relying on toxic hydrogen cyanide (Betke et al., 2018).

Applications in Energy Storage Technologies

The versatility of ADN extends into the realm of energy storage, particularly in the development of high flash point electrolytes for lithium-ion batteries. Research has demonstrated that ADN, when mixed with ethylene carbonate, significantly increases the electrolyte's flash point, enhancing the safety profile of lithium-ion batteries without compromising their electrochemical performance (Isken et al., 2011).

Novel Electrolytes for Supercapacitors

Furthermore, ADN-based electrolytes have been studied for supercapacitor applications. These novel electrolytes, formulated with different salts and concentrations, exhibit superior thermal, volumetric, and electrochemical properties, promising enhanced performance for energy storage devices (Ghamouss et al., 2014).

Safety And Hazards

Adiponitrile can cause irritation to the eyes, skin, and respiratory system. It can also cause headaches, dizziness, weakness, confusion, convulsions, blurred vision, breathing difficulty, abdominal pain, nausea, and vomiting .

Future Directions

Adiponitrile-d8 has potential applications in high-performance electrolytes for storage systems . It has been employed as an additive in the electrolyte of lithium-ion batteries, improving the capacity retention of the battery .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGRAWJCKBQKAO-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583826
Record name (~2~H_8_)Hexanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adiponitrile-d8

CAS RN

34006-32-1
Record name Hexanedinitrile-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34006-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_8_)Hexanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34006-32-1
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